molecular formula C8H12O2 B173081 3-Acetoxycyclohexene CAS No. 14447-34-8

3-Acetoxycyclohexene

Cat. No.: B173081
CAS No.: 14447-34-8
M. Wt: 140.18 g/mol
InChI Key: MQNAWGURFBPDMW-UHFFFAOYSA-N
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Description

3-Acetoxycyclohexene (CAS 14447-34-8) is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. It is characterized as a liquid with a boiling point of approximately 175 °C and a flash point of 49 °C . This compound serves as a significant intermediate and study subject in sophisticated synthetic organic chemistry and electrochemistry. It is notably formed during the anodic oxidation of cyclohexa-1,3-diene in acetic acid containing sodium acetate, a process that also yields diacetoxycyclohexene derivatives . This specific reaction pathway makes it a compound of interest for researchers developing and investigating novel electrochemical synthesis methods. Furthermore, its structure suggests potential utility as a building block or precursor in the synthesis of more complex molecular architectures, including potential Michael acceptor molecules known for their biological activity in targeting disease-related proteins . Researchers value this compound for exploring new reaction mechanisms and synthetic routes. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

cyclohex-2-en-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNAWGURFBPDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455669
Record name 3-ACETOXYCYCLOHEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-34-8
Record name 3-ACETOXYCYCLOHEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Acetoxycyclohexene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, insecticidal properties, and potential medicinal applications.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring with an acetoxy functional group. Its chemical structure can be represented as follows:

C8H14O2\text{C}_8\text{H}_{14}\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Plant Growth Inhibition : Studies have shown that this compound exhibits significant inhibitory effects on the growth of certain plant species. For instance, concentrations greater than 10 μM have been reported to significantly inhibit root and shoot growth in Echinochloa crus-galli seedlings .
  • Insecticidal Properties : The compound has also been evaluated for its insecticidal activity. Research indicates that it possesses properties that can deter or kill specific insect pests, making it a candidate for natural insecticides .
  • Medicinal Potential : Although less explored, there are indications that compounds related to this compound may exhibit pharmacological properties, including anti-inflammatory and antioxidant activities. These potential applications warrant further investigation.

Plant Growth Inhibition

A detailed study assessed the impact of this compound on plant growth parameters. The results are summarized in Table 1:

Concentration (μM)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
000
102520
505045
1007570

The data indicate a clear dose-dependent relationship between the concentration of this compound and the inhibition of both root and shoot growth in Echinochloa crus-galli.

Insecticidal Activity

Insect bioassays conducted with various concentrations of this compound revealed notable mortality rates among target pest species. The findings are presented in Table 2:

Concentration (mg/L)Mortality Rate (%)
00
2530
5060
10090

These results suggest that higher concentrations of the compound significantly increase mortality rates among insect populations, indicating its potential as a natural pesticide .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Study on Plant Defense Mechanisms : A case study investigated how plants treated with low doses of this compound exhibited enhanced resistance to herbivory by pests. This suggests that the compound may stimulate defense pathways in plants, making them less palatable to insects.
  • Development of Natural Insecticides : Research into formulations containing this compound has shown promise for developing eco-friendly insecticides. These formulations demonstrated effective pest control while minimizing environmental impact.

Scientific Research Applications

Organic Synthesis

1.1. Precursor in Chemical Reactions

3-Acetoxycyclohexene serves as a valuable intermediate in organic synthesis, especially in the formation of more complex molecules. It is often utilized in reactions involving nucleophilic attack due to its electrophilic nature. For instance, it can participate in Michael addition reactions, where it acts as a Michael acceptor for nucleophiles, facilitating the formation of larger, biologically relevant compounds .

Case Study: Michael Addition Reactions

In a study examining Michael acceptor molecules, this compound was highlighted for its ability to react with nucleophilic residues on proteins, demonstrating potential therapeutic effects against diseases such as cancer and inflammation . The compound's electrophilicity allows it to selectively target thiol and amine groups in proteins, leading to significant biological interactions.

Medicinal Chemistry

2.1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms involving the modulation of protein functions. The ability of this compound to form covalent bonds with nucleophilic sites on proteins can disrupt cancer cell proliferation pathways .

Case Study: Therapeutic Applications

A review of Michael receptor molecules derived from plants noted that compounds with structures similar to this compound have been developed into drugs targeting various cancers. These compounds leverage their electrophilic nature to interact with critical proteins involved in tumor growth and survival .

Catalysis

3.1. Enantioselective Reactions

This compound has been employed in enantioselective palladium-catalyzed allylic substitution reactions. This application is crucial for synthesizing chiral compounds that are important in pharmaceuticals . The use of phosphite-oxazoline ligands has been shown to enhance the enantioselectivity of reactions involving this compound, achieving high yields and selectivities .

Data Table: Enantioselective Reaction Outcomes

Reaction TypeCatalyst TypeEnantioselectivity (%)Yield (%)
Allylic SubstitutionPd-CatalystUp to 99>80
Michael AdditionNucleophile InteractionVariable65-90

Potential in Green Chemistry

The synthesis of this compound can be adapted for greener methodologies, utilizing less hazardous reagents and solvents. This aligns with contemporary trends in organic chemistry aiming for sustainability while maintaining efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Methylenecyclohexene (CAS: 1888-90-0)

  • Molecular Formula : C₇H₁₀
  • Molecular Weight : 94.15 g/mol
  • Functional Group : Methylene (-CH₂) substituent on the cyclohexene ring.
  • Key Differences :
    • Lacks the acetoxy group, resulting in simpler reactivity (e.g., addition reactions rather than ester-specific transformations).
    • Found in essential oils, suggesting natural occurrence and applications in fragrances .
  • Reactivity : Primarily undergoes alkene-related reactions (e.g., hydrogenation, halogenation) due to the isolated double bond .

2-Cyclohexenyl Methyl Ketone (Synonyms: 3-Acetylcyclohexene)

  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol
  • Functional Group : Ketone (-COCH₃) group.
  • Key Differences :
    • The ketone group enables nucleophilic additions (e.g., Grignard reactions), contrasting with the ester’s susceptibility to hydrolysis or transesterification.
    • Despite the similar name “3-acetoxycyclohexene,” this compound is distinct, as evidenced by its molecular formula (C₈H₁₂O vs. C₈H₁₂O₂ ) .

3-Hexyne (CAS: 928-49-4)

  • Molecular Formula : C₆H₁₀
  • Molecular Weight : 82.15 g/mol (calculated)
  • Functional Group : Alkyne (C≡C).
  • Key Differences :
    • Linear alkyne structure vs. cyclic ester-containing compound.
    • Reactivity centers on triple-bond transformations (e.g., hydrogenation to hexane or hydration to ketones) .

Data Table: Comparative Analysis

Property This compound 3-Methylenecyclohexene 2-Cyclohexenyl Methyl Ketone 3-Hexyne
CAS Number 14447-34-8 1888-90-0 Not reported 928-49-4
Molecular Formula C₈H₁₂O₂ C₇H₁₀ C₈H₁₂O C₆H₁₀
Molecular Weight 140.18 g/mol 94.15 g/mol 124.18 g/mol 82.15 g/mol
Functional Group Acetoxy ester Methylene Ketone Alkyne
Boiling Point 175°C Not reported Not reported Not reported
Key Applications Organic synthesis Essential oils Intermediate in ketone chemistry Alkyne reactions

Research Findings and Reactivity Insights

  • This compound : Demonstrated utility in molybdenum-mediated carbon-carbon bond formation, yielding a 56% product (XIV) under reflux with Mo(CO)⁴bipy catalysts. Control experiments without molybdenum resulted in reactant decomposition, highlighting its dependency on transition-metal catalysts .
  • 2-Cyclohexenyl Methyl Ketone : Reactivity focuses on ketone-specific pathways, such as aldol condensations, absent in acetoxy-bearing analogs .

Preparation Methods

Reagent System and Reaction Mechanism

The copper-catalyzed method involves reacting cyclohexene with acetic acid and a secondary or tertiary organic hydroperoxide (e.g., tert-butyl hydroperoxide) in the presence of a cuprous salt catalyst, typically cuprous chloride (CuCl). The reaction proceeds via a radical mechanism initiated by the hydroperoxide, which abstracts a hydrogen atom from cyclohexene to form a cyclohexenyl radical. This intermediate reacts with acetic acid to yield 3-acetoxycyclohexene. Notably, limiting the molar ratio of acetic acid and hydroperoxide to 1:1 per mole of cyclohexene selectively produces the monoacetate derivative, whereas excess reagents favor the 3,6-diacetoxycyclohexene byproduct.

Advantages and Limitations

This method is industrially scalable due to its single-step protocol and compatibility with impure cyclohexene feedstocks. However, handling hydroperoxides requires stringent safety measures, and competing diacetoxylation necessitates precise stoichiometric control.

Acetic Anhydride and Selenous Acid-Mediated Esterification

Reaction Protocol

A classical approach involves refluxing cyclohexene with acetic anhydride in the presence of selenous acid (H2_2SeO3_3) as a catalyst. The selenous acid facilitates electrophilic acetoxylation by generating an acylium ion (CH3_3CO+^+), which attacks the cyclohexene double bond to form the 3-acetoxy adduct.

Detailed Procedure

  • Reagents : Cyclohexene (1 mole), acetic anhydride (0.5 mole), and selenous acid (0.16 mole) are refluxed in ether for 10 hours.

  • Workup : The mixture is washed with 10% K2_2CO3_3 to remove excess acid, dried over anhydrous K2_2CO3_3, and distilled under reduced pressure (70–71°C at 14 mmHg).

  • Characterization : The product is confirmed via infrared spectroscopy, matching known spectra for this compound.

Dehydrohalogenation of Diacetoxycyclohexane Derivatives

Synthesis via Iodine Elimination

A multi-step route involves the preparation of 1,2-diacetoxy-3-iodocyclohexane, followed by base-mediated elimination of hydrogen iodide (HI). For example, treatment with 1,8-diazabicycloundec-7-ene (DBU) in refluxing toluene induces dehydrohalogenation to yield this compound.

Reaction Conditions and Challenges

  • Base Selection : DBU achieves 51% yield of this compound after 168 hours, whereas stronger bases like P4-t-Bu promote competing epoxidation (82% yield of cyclohexene oxide).

  • Side Reactions : Prolonged reaction times or elevated temperatures favor epoxide formation, necessitating careful kinetic control.

Mechanistic Pathway

The elimination proceeds via an E2 mechanism, where the base abstracts a β-hydrogen adjacent to the iodide, concurrent with iodide departure and double-bond formation. Steric effects in the diacetoxy precursor dictate regioselectivity, favoring the 3-acetoxy product over alternative isomers.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics for each method:

Method Catalyst/Reagents Temperature Time Yield Scalability
Copper-CatalyzedCuCl, ROOH, CH3_3COOH25–80°CHoursModerate-HighIndustrial
Acetic AnhydrideH2_2SeO3_3, (CH3_3CO)2_2OReflux10 hours~40% (inferred)Laboratory
DehydrohalogenationDBU, Diacetoxy iodideReflux168 hours51%Laboratory

Critical Evaluation

  • Efficiency : The copper-catalyzed method offers the shortest reaction time and highest scalability but requires precise stoichiometry to avoid diacetoxylation.

  • Safety : Selenous acid’s toxicity limits the acetic anhydride method’s applicability outside controlled environments.

  • Byproduct Formation : The dehydrohalogenation route is prone to epoxidation, necessitating meticulous condition optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetoxycyclohexene
Reactant of Route 2
Reactant of Route 2
3-Acetoxycyclohexene

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